molecular formula C14H19NO3 B13251519 Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B13251519
M. Wt: 249.30 g/mol
InChI Key: QJBGAUAMERXQGW-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted at the 1-position with a methyl acetate group and at the 4-position with a cyclohexyl moiety.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 2-(4-cyclohexyl-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C14H19NO3/c1-18-14(17)10-15-8-7-12(9-13(15)16)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3

InChI Key

QJBGAUAMERXQGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2CCCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves:

  • Construction of the substituted pyridinone ring system.
  • Introduction of the cyclohexyl substituent at the 4-position.
  • Attachment of the methyl acetate moiety at the nitrogen atom (N-1).

The synthetic route often employs palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and peptide coupling strategies under mild conditions to achieve high yields and purity.

Detailed Synthetic Protocols

Preparation of the Pyridinone Core with Cyclohexyl Substitution
  • Starting Materials: 2-chloro-4-fluoro-nicotinic acid and tert-butyl cis-4-aminocyclohexanecarbamate.
  • Reaction Conditions: Reflux in methanol with N,N-diisopropylethylamine as base for 1 hour.
  • Outcome: Formation of 4-(((cis)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)-2-chloronicotinic acid with 70% yield.
  • Purification: Preparative HPLC followed by trituration in acetonitrile to obtain a white solid.
Peptide Coupling to Introduce Amide Functionality
  • Reagents: TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), DIPEA (N,N-diisopropylethylamine), morpholine.
  • Solvent: Dichloromethane (DCM).
  • Procedure: Activation of the acid intermediate with TBTU and DIPEA, followed by addition of morpholine at room temperature.
  • Purification: Silica gel flash chromatography.
  • Yield: 91% of tert-butyl ((cis)-4-((2-chloro-3-(morpholine-4-carbonyl)pyridin-4-yl)amino)cyclohexyl)carbamate.
Palladium-Catalyzed Cyclization to Form Pyridinone
  • Catalyst System: Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) with tBuXPhos ligand.
  • Base: Potassium hydroxide (KOH) in aqueous solution.
  • Solvent: Mixture of dioxane and water (ratio 10:1).
  • Conditions: Microwave vial sealed and heated at 100 °C.
  • Workup: Filtration through celite, drying over sodium sulfate, concentration under reduced pressure.
  • Purification: Silica gel flash chromatography.
  • Yield: 83% of tert-butyl ((cis)-4-((3-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-4-yl)amino)cyclohexyl)carbamate.

Attachment of Methyl Acetate Side Chain

The this compound moiety is introduced by alkylation of the nitrogen atom of the pyridinone ring with methyl bromoacetate or similar alkylating agents under basic conditions. This step typically involves:

  • Use of a base such as potassium carbonate or sodium hydride.
  • Solvent such as dimethylformamide (DMF) or acetonitrile.
  • Controlled temperature to prevent side reactions.
  • Purification by chromatography or recrystallization.

While specific experimental details for this step on this exact compound are less frequently reported, this methodology is standard for N-alkylation of pyridinones.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: Recorded on a Bruker Biospin Avance 400 MHz spectrometer.
  • Chemical Shifts: Typical signals include singlets for methyl groups, multiplets for cyclohexyl protons, and characteristic downfield shifts for pyridinone protons.
  • Multiplicity Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) mode on ThermoFisher Q Exactive™ Hybrid Quadrupole-Orbitrap™.
  • LC-MS: Waters Acquity UPLC with photodiode array detector and Waters SQ detector used for purity and mass confirmation.
  • Typical m/z Values: Molecular ion peak corresponding to [M+H]+ at 249.3 g/mol for the target compound.

Purity and Chromatography

  • Liquid Chromatography: Gradient elution using water with 0.1% formic acid and acetonitrile.
  • Column Types: BEH C18 and Xbridge C18 columns.
  • Flow Rates: 0.8 mL/min for analytical LC-MS; 50 mL/min for preparative purification.
  • Purity: Typically >95% as confirmed by LC-MS and NMR.

Data Summary Table

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Purification Method Characterization Techniques
1 Nucleophilic substitution 2-chloro-4-fluoro-nicotinic acid, tert-butyl cis-4-aminocyclohexanecarbamate, DIPEA Reflux in MeOH, 1 h 70 Preparative HPLC, trituration 1H NMR, LC-MS, HRMS
2 Peptide coupling TBTU, DIPEA, morpholine Room temperature, DCM 91 Silica gel flash chromatography 1H NMR, LC-MS
3 Pd-catalyzed cyclization Pd2(dba)3, tBuXPhos, KOH, dioxane/H2O 100 °C, sealed microwave vial 83 Silica gel flash chromatography 1H NMR, LC-MS
4 N-alkylation (general method) Methyl bromoacetate, base (K2CO3 or NaH) Ambient to mild heating, DMF or MeCN Not specified Chromatography or recrystallization 1H NMR, LC-MS, HRMS (typical)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1,2-dihydropyridin-2-one scaffold is common in bioactive molecules. Key structural analogs include:

Compound Name Substituents Key Features Molecular Formula (Example)
Target Compound 4-Cyclohexyl, 1-(methyl acetate) Bulky cyclohexyl enhances lipophilicity; ester group may act as a prodrug motif. C₁₅H₂₁NO₃ (estimated)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2-(2-oxo-1,2-dihydropyridin-1-yl)acetate 1-(PEG-like chain), unsubstituted pyridinone Polar methoxyethoxy groups improve aqueous solubility; used in prodrug design. C₁₄H₂₁NO₆
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2-(3-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate 3-Methyl, 1-(PEG-like chain) Methyl substituent increases steric hindrance; alters electronic properties of the ring. C₁₅H₂₃NO₆
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid 3-Boronic acid, 1-methyl Boronic acid enables Suzuki coupling; methyl group limits rotational freedom. C₆H₈BNO₃

Key Observations :

  • Lipophilicity : The cyclohexyl group in the target compound likely enhances membrane permeability compared to polar PEG-like chains in analogs .
  • Synthetic Accessibility : Alkylation reactions (e.g., using potassium carbonate in DMF, as in ) are common for introducing substituents at the 1-position. However, steric hindrance from the cyclohexyl group may reduce reaction yields compared to smaller substituents like methyl .
  • Functional Group Diversity : Boronic acid derivatives (e.g., ) enable cross-coupling reactions, whereas ester groups (as in the target compound) may serve as hydrolyzable prodrug motifs.

Spectroscopic and Physical Properties

NMR Data :

  • Target Compound : Predicted deshielding of the cyclohexyl protons (δ ~1.0–2.5 ppm) and the methyl ester (δ ~3.7 ppm) would align with trends in similar structures .
  • Analog from : For 2-(3-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate, the methyl group at C3 appears at δ 2.10 ppm (¹H) and δ 17.2 ppm (¹³C), while the ester carbonyl resonates at δ 168.0 ppm .

Thermodynamic Stability: The cyclohexyl group may stabilize the dihydropyridinone ring via steric protection, reducing oxidation susceptibility compared to unsubstituted analogs.

Biological Activity

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
IUPAC NameMethyl 2-(4-cyclohexyl-2-oxopyridin-1-yl)acetate
InChI KeyQJBGAUAMERXQGW-UHFFFAOYSA-N

Structural Features
The compound features a pyridine ring fused with a cyclohexyl group, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing the potential for development as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has been evaluated for anticancer efficacy , particularly in models of hypopharyngeal cancer. In vitro studies revealed that it induces apoptosis in FaDu cells, outperforming standard chemotherapeutics like bleomycin. The proposed mechanism involves modulation of apoptosis-related proteins, enhancing the intrinsic apoptotic pathway .

Case Study: FaDu Cell Line
In a comparative study, this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional treatments.

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties , particularly in models of Alzheimer’s disease. The compound has shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathophysiology of Alzheimer’s. This dual inhibition may contribute to improved cholinergic transmission and cognitive function .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in neurotransmitter breakdown, thereby enhancing neurotransmitter levels in synaptic clefts.
  • Receptor Modulation : It may act on muscarinic receptors, influencing pathways related to cell proliferation and apoptosis .
  • Signal Transduction Pathways : The compound potentially modulates several signaling pathways associated with cancer progression and neurodegeneration.

Comparative Analysis

In comparison to similar compounds, this compound stands out due to its unique structural attributes that confer distinct biological properties:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
This compoundYesYesYes
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylateModerateNoNo
Methyl 2-(4-hydroxy-1-naphthalenemethyl)-2-oxo-pyridineYesModerateYes

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